molecular formula C20H18Cl2N4O2 B11150766 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone

Cat. No.: B11150766
M. Wt: 417.3 g/mol
InChI Key: RPYLZAUIYVKWJU-UHFFFAOYSA-N
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Description

3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and a dichlorophenyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 3,4-dichlorophenylpiperazine can be synthesized by reacting 3,4-dichloroaniline with ethylene diamine.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the piperazine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to study cellular processes and pathways, particularly those involving signal transduction and apoptosis.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core, a piperazine ring, and a dichlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C20H18Cl2N4O2/c21-16-6-5-14(11-17(16)22)24-7-9-25(10-8-24)19(27)12-26-13-23-18-4-2-1-3-15(18)20(26)28/h1-6,11,13H,7-10,12H2

InChI Key

RPYLZAUIYVKWJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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